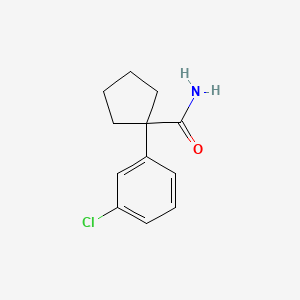

1-(3-Chlorophenyl)cyclopentane-1-carboxamide

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)cyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUPPVHGWMRFOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC(=CC=C2)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677681 | |

| Record name | 1-(3-Chlorophenyl)cyclopentane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-31-6 | |

| Record name | Cyclopentanecarboxamide, 1-(3-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)cyclopentane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 1-(3-chlorophenyl)cyclopentane-1-carboxylic acid. This compound and its analogs are of significant interest in medicinal chemistry and drug development, often serving as key building blocks for more complex molecular architectures. The synthesis detailed herein proceeds through a two-step sequence commencing with the phase-transfer catalyzed cycloalkylation of (3-chlorophenyl)acetonitrile with 1,4-dibromobutane to form the intermediate nitrile, followed by its hydrolysis to the target carboxylic acid. This guide will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and present relevant data in a clear and accessible format.

Introduction: Significance and Synthetic Strategy

1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid is a substituted cyclic carboxylic acid. The presence of the chlorophenyl group and the cyclopentanecarboxylic acid moiety makes it a valuable precursor in the synthesis of various biologically active molecules. The cyclopentane ring, in particular, can serve as a rigid scaffold to orient functional groups in a specific three-dimensional arrangement, a desirable feature in drug design.[1][2]

The synthetic strategy outlined in this guide is designed for efficiency and scalability, employing well-established and reliable chemical transformations. The core of this approach lies in the initial construction of the quaternary carbon center on the cyclopentane ring, followed by the conversion of a nitrile functional group into the desired carboxylic acid. This method avoids the use of hazardous organometallic reagents and offers a straightforward path to the target molecule.

Overall Synthetic Scheme

The synthesis of 1-(3-chlorophenyl)cyclopentane-1-carboxylic acid is achieved in two primary steps as illustrated below:

Caption: Overall two-step synthesis of the target compound.

Step 1: Phase-Transfer Catalyzed Synthesis of 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile

The first step involves the formation of the cyclopentane ring through the dialkylation of (3-chlorophenyl)acetonitrile with 1,4-dibromobutane. This reaction is effectively carried out using phase-transfer catalysis (PTC), a technique that facilitates the reaction between reactants in different phases (typically an aqueous phase and an organic phase).[3][4]

Mechanistic Insight

The reaction proceeds via the deprotonation of the benzylic proton of (3-chlorophenyl)acetonitrile by a strong base (e.g., concentrated sodium hydroxide) in the aqueous phase. The resulting carbanion is then transported into the organic phase by a phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride.[5] In the organic phase, the carbanion acts as a nucleophile, sequentially displacing the bromide ions from 1,4-dibromobutane to form the cyclopentane ring.

Caption: Mechanism of Phase-Transfer Catalyzed Cycloalkylation.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| (3-Chlorophenyl)acetonitrile | 151.59 | 15.16 g | 0.10 |

| 1,4-Dibromobutane | 215.90 | 21.59 g | 0.10 |

| Sodium Hydroxide (50% w/v aq.) | 40.00 | 40 mL | - |

| Benzyltriethylammonium Chloride | 227.77 | 2.28 g | 0.01 |

| Toluene | - | 100 mL | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add (3-chlorophenyl)acetonitrile (15.16 g, 0.10 mol), 1,4-dibromobutane (21.59 g, 0.10 mol), benzyltriethylammonium chloride (2.28 g, 0.01 mol), and toluene (100 mL).

-

With vigorous stirring, add 50% aqueous sodium hydroxide solution (40 mL) dropwise over 30 minutes. An exothermic reaction will be observed.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

Cool the mixture to room temperature and add water (100 mL).

-

Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 1-(3-chlorophenyl)cyclopentane-1-carbonitrile. The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Hydrolysis of 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile

The final step is the hydrolysis of the nitrile intermediate to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it can minimize potential side reactions.[6]

Mechanistic Insight

Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile group, forming a hydroxy imine intermediate. This intermediate tautomerizes to an amide, which is then further hydrolyzed to the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Caption: Reaction pathway for the hydrolysis of the nitrile intermediate.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (approx.) |

| 1-(3-Chlorophenyl)cyclopentane-1-carbonitrile | 205.68 | 20.57 g | 0.10 |

| Sodium Hydroxide | 40.00 | 24.0 g | 0.60 |

| Water | 18.02 | 100 mL | - |

| Ethanol | 46.07 | 100 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve the crude 1-(3-chlorophenyl)cyclopentane-1-carbonitrile (20.57 g, 0.10 mol) in ethanol (100 mL).

-

Add a solution of sodium hydroxide (24.0 g, 0.60 mol) in water (100 mL).

-

Heat the mixture to reflux and maintain for 12-24 hours. The reaction can be monitored by observing the cessation of ammonia evolution or by TLC analysis.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid. A precipitate will form.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to afford the final product, 1-(3-chlorophenyl)cyclopentane-1-carboxylic acid.

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State |

| 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid | C12H13ClO2 | 224.68 | Solid |

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 1-(3-chlorophenyl)cyclopentane-1-carboxylic acid. The use of phase-transfer catalysis in the initial cycloalkylation step offers mild reaction conditions and operational simplicity. The subsequent hydrolysis of the nitrile intermediate is a robust transformation that proceeds in high yield. This guide serves as a valuable resource for researchers and scientists in the field of organic synthesis and drug development, providing a practical and well-documented procedure for accessing this important chemical building block.

References

-

Eureka | Patsnap. (n.d.). Preparation method of cyclopentanecarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-[(3-chlorophenyl)methyl]cyclopentane-1-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Chlorophenylacetonitrile. Retrieved from [Link]

-

YouTube. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone.

-

ResearchGate. (n.d.). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Retrieved from [Link]

-

ACS Publications. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US5113012A - Process for the production of 1,3-cyclopentanedione.

-

The University of Liverpool Repository. (n.d.). Iron-catalyzed alkylation of nitriles with alcohols. Retrieved from [Link]

-

RSC Publishing. (2024, October 21). Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols. Green Chemistry. Retrieved from [Link]

-

SciSpace. (n.d.). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]

-

NIH. (n.d.). 1-(4-Bromophenyl)-3-chloropropan-1-one. PMC. Retrieved from [Link]

- Google Patents. (n.d.). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.

-

PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Retrieved from [Link]

-

JILA - University of Colorado Boulder. (2023, June 8). Reactions of Acetonitrile with Trapped, Translationally Cold Acetylene Cations. Retrieved from [Link]

-

PubMed. (2019, March 13). One-Pot Synthesis of Phenylglyoxylic Acid from Racemic Mandelic Acids via Cascade Biocatalysis. Retrieved from [Link]

-

YouTube. (2023, July 13). 1-methylcyclohexane carboxylic acid synthesis. Retrieved from [Link]

-

ResearchGate. (2025, December 22). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Retrieved from [Link]

-

NIH. (n.d.). 3-Oxocyclopentanecarbonitrile. PubChem. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylcyclopentane-1-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). N-[(2R)-1-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]. Retrieved from [Link]

Sources

Potential biological activity of chlorophenyl cyclopentane carboxamides

An In-Depth Technical Guide to the Potential Biological Activity of Chlorophenyl Cyclopentane Carboxamides

Executive Summary

The confluence of structurally rigid scaffolds with functionally versatile pharmacophores represents a cornerstone of modern medicinal chemistry. Chlorophenyl cyclopentane carboxamides, a chemical class at the intersection of these principles, offer a compelling yet underexplored territory for drug discovery. This guide synthesizes current knowledge from structurally related compound classes to build a predictive framework for the potential biological activities, mechanisms of action, and therapeutic applications of these molecules. By examining the distinct contributions of the chlorophenyl moiety, the cyclopentane ring, and the carboxamide linker, we will delineate rational synthetic strategies, propose high-value biological targets, and provide robust experimental protocols for their investigation. This document serves as a technical primer for researchers, scientists, and drug development professionals poised to explore this promising chemical space.

Deconstructing the Scaffold: A Rationale for Potential Bioactivity

The therapeutic potential of any molecular class is fundamentally rooted in its architecture. The chlorophenyl cyclopentane carboxamide scaffold is a composite of three key structural motifs, each contributing distinct physicochemical properties that are highly valuable in drug design.

-

The Chlorophenyl Group: The incorporation of a chlorine atom onto the phenyl ring is a classic medicinal chemistry strategy. It significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.[1] Furthermore, the electron-withdrawing nature of chlorine can modulate the electronic properties of the aromatic ring, influencing binding interactions with biological targets. Its presence can also block sites of metabolism, thereby increasing the metabolic stability and half-life of a compound.

-

The Cyclopentane Ring: Unlike flexible alkyl chains, the cyclopentane moiety introduces conformational rigidity. This pre-organizes the molecule into a more defined three-dimensional shape, which can lead to higher binding affinity and selectivity for a specific target by reducing the entropic penalty of binding. The cyclopentane ring serves as a non-polar scaffold, ideal for engaging with hydrophobic pockets in enzymes or receptors.[2] Its use as a building block in pharmaceuticals is well-established.[2][3]

-

The Carboxamide Linker: The amide bond is a cornerstone of peptide and protein structure and is prevalent in a vast number of approved drugs. Its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen) makes it exceptionally well-suited for forming strong and specific interactions with amino acid residues in a protein's active site. The stability and planarity of the amide bond also contribute to the overall structural integrity of the molecule.

The amalgamation of these three components suggests a class of molecules with the potential for good cell permeability, metabolic stability, and the ability to form specific, high-affinity interactions with a range of biological targets.

Synthetic Pathways and Methodologies

While a dedicated library of chlorophenyl cyclopentane carboxamides has not been extensively reported, a rational synthetic approach can be designed based on established chemical transformations. The most logical strategy involves the synthesis of a key intermediate, (2-chlorophenyl)(cyclopentyl)methanone, followed by its conversion to the corresponding carboxylic acid and subsequent amidation.

Synthesis of the Ketone Intermediate

Several robust methods exist for the synthesis of (2-chlorophenyl)(cyclopentyl)methanone.

-

Grignard Reaction: This classic organometallic reaction involves the nucleophilic addition of a cyclopentylmagnesium halide (a Grignard reagent) to 2-chlorobenzonitrile. The resulting imine intermediate is then hydrolyzed under acidic conditions to yield the desired ketone.[4][5] This method is highly effective for creating the crucial carbon-carbon bond between the cyclopentyl and chlorophenyl moieties.

-

Friedel-Crafts Acylation: Another established method involves the Lewis acid-catalyzed acylation of a cyclopentane derivative. For instance, reacting cyclopentene with 2-chlorobenzoyl chloride in the presence of a catalyst like aluminum chloride (AlCl₃) forms an unsaturated ketone intermediate, which is then reduced via catalytic hydrogenation to the final saturated ketone.[4][5]

A novel synthesis has also been reported involving the reaction of cyclopentanone p-toluenesulfonylhydrazone with 2-chlorobenzaldehyde, a pathway identified during the analysis of materials from illicit ketamine manufacturing.[6][7]

Proposed General Synthesis of Target Carboxamides

A generalized workflow for converting the ketone precursor into a library of target carboxamides is outlined below.

Caption: Proposed synthetic workflow for chlorophenyl cyclopentane carboxamides.

Experimental Protocol: Grignard Reaction for Ketone Synthesis

This protocol outlines the synthesis of the (2-chlorophenyl)(cyclopentyl)methanone intermediate.

Materials:

-

Magnesium turnings

-

Iodine crystal

-

Dry Tetrahydrofuran (THF)

-

Bromocyclopentane

-

2-Chlorobenzonitrile

-

Aqueous Hydrochloric Acid (HCl)

-

Flame-dried, three-neck round-bottom flask with condenser and dropping funnel

-

Nitrogen atmosphere setup

Procedure:

-

Grignard Reagent Preparation:

-

Under a nitrogen atmosphere, add magnesium turnings and a single crystal of iodine to the reaction flask containing dry THF.[4]

-

Slowly add a solution of bromocyclopentane in dry THF to the magnesium suspension. The reaction should initiate spontaneously, indicated by a color change and gentle reflux. Maintain the reaction until the magnesium is consumed.[4]

-

-

Reaction with Nitrile:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Slowly add a solution of 2-chlorobenzonitrile in dry THF to the Grignard reagent.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Hydrolysis:

-

Carefully quench the reaction by slowly adding it to a stirred solution of aqueous HCl in an ice bath. This will hydrolyze the intermediate imine to the ketone.[4]

-

-

Purification:

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via vacuum distillation to obtain the pure (2-chlorophenyl)(cyclopentyl)methanone.[4]

-

Predicted Biological Activities Based on Structural Analogs

Direct experimental data on the biological activity of chlorophenyl cyclopentane carboxamides is limited. However, a robust predictive analysis can be conducted by examining the well-documented activities of structurally related compounds.

| Compound Class | Key Structural Features | Reported Biological Activities | Reference |

| Cyclopentenediones | Cyclopentane core, dione functionality | Anti-inflammatory, cytostatic, enzyme inhibitory, antibacterial, antifungal | [8] |

| Phenylcyclopropane Carboxamides | Phenyl ring, cycloalkane, carboxamide | Anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, antibacterial | [9] |

| Chlorinated Pyrazine Carboxamides | Chlorophenyl ring, carboxamide | Antimycobacterial (against M. tuberculosis), antifungal (against T. mentagrophytes) | [10] |

| Thieno[2,3-b]pyridine Carboxamides | Aryl carboxamide (including chlorophenyl) | Antiproliferative (via Phospholipase C inhibition) | [11] |

| Cyclopentane Carboxylic Acids | Cyclopentane core, carboxyl group | Potential treatment for respiratory diseases (e.g., COPD, asthma) | [12] |

Based on this evidence, it is reasonable to hypothesize that chlorophenyl cyclopentane carboxamides could exhibit a range of activities, most notably:

-

Antimicrobial Activity: The combination of a chlorophenyl group and a carboxamide linker, both present in active antimycobacterial and antifungal agents, suggests a strong potential in this area.[10]

-

Antiproliferative/Anticancer Activity: Several related scaffolds, including phenylcyclopropane carboxamides and thienopyridine carboxamides, show antitumor and antiproliferative effects.[9][11] The target molecules could thus be valuable leads in oncology.

-

Anti-inflammatory Activity: The presence of the cyclopentane core, found in anti-inflammatory cyclopentenediones, and the broad anti-inflammatory profile of phenylcycloalkane carboxamides suggest this is another promising avenue of investigation.[8][9]

Postulated Biological Targets and Mechanisms

Extrapolating from the activities of analogous structures, we can postulate several potential biological targets for this compound class.

Caption: Hypothesized targets and therapeutic areas for chlorophenyl cyclopentane carboxamides.

A key mechanism to investigate is the inhibition of signaling enzymes. For example, 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines are known to exert their antiproliferative effects by inhibiting Phospholipase C (PLC).[11] Given the structural similarities, it is plausible that chlorophenyl cyclopentane carboxamides could also bind to and modulate the activity of PLC isozymes, which are critical nodes in cellular signaling pathways controlling proliferation and differentiation.

Structure-Activity Relationship (SAR) Principles

While a full SAR study requires a synthesized library, we can infer key principles from related compounds.

-

Chlorophenyl Ring Substitution: The position of the chlorine atom (ortho, meta, or para) will likely have a significant impact on activity. This positioning alters the molecule's dipole moment and steric profile, affecting how it fits into a binding pocket. Dichloro-substitution has been shown to enhance antifungal effects in some carboxamide series.[10]

-

Carboxamide Moiety: The N-H and carbonyl groups are critical hydrogen bonding motifs. Modification or replacement of the amide linker often results in a complete loss of activity, highlighting its importance as a primary pharmacophore.[11] The substituent on the nitrogen atom will also be a key determinant of activity and selectivity.

-

Cyclopentane Ring Stereochemistry: The cyclopentane ring can possess chiral centers, especially if substituted. The stereochemistry of these centers can be crucial for activity, as biological targets are chiral. Separating and testing individual stereoisomers will be a critical step in lead optimization.

Caption: Key points for Structure-Activity Relationship (SAR) exploration.

A Framework for Biological Evaluation

To validate the therapeutic potential of this compound class, a systematic screening cascade is necessary.

Caption: A streamlined workflow for screening and validating biological activity.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against selected bacterial and fungal strains.

Materials:

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

-

Microplate reader

Procedure:

-

Preparation: In each well of a 96-well plate, add 50 µL of broth medium.

-

Serial Dilution: Add 50 µL of the test compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from each well to the next well in the same row.

-

Inoculation: Prepare a standardized inoculum of the microorganism and add 50 µL to each well, resulting in a final volume of 100 µL. Include a positive control (microorganism, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring optical density with a microplate reader.

Conclusion and Future Directions

The chlorophenyl cyclopentane carboxamide scaffold represents a largely untapped area for drug discovery with significant potential. By leveraging established knowledge from analogous structures, a strong rationale emerges for investigating these compounds as novel antimicrobial, anticancer, and anti-inflammatory agents. The synthetic pathways are logical and achievable, and the proposed screening cascade provides a clear roadmap for biological evaluation.

The path forward requires the execution of these plans: the synthesis of a focused library of compounds to explore the initial SAR, followed by broad biological screening. The insights gained will undoubtedly validate the hypotheses presented herein and pave the way for the development of novel therapeutic agents based on this promising chemical architecture.

References

-

Vacek, J. (n.d.). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. Retrieved January 27, 2026, from [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

-

Jampilek, J., et al. (n.d.). Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. PMC - NIH. Retrieved January 27, 2026, from [Link]

-

Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. (2024, August 1). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Barker, D., et al. (2017). Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. Bioorganic & Medicinal Chemistry Letters, 27(3), 575-580. Retrieved January 27, 2026, from [Link]

-

Cyclopentane as an Eco-Friendly Alternative: A Review of its Properties, Industrial Applications, and Production Methods. (2023, December 25). ResearchGate. Retrieved January 27, 2026, from [Link]

- Process for preparing o-chlorophenyl-cyclopentyl-ketone. (n.d.). Google Patents.

-

2-Chlorophenyl cyclopentyl ketone. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

- 2,5-disubstituted cyclopentane carboxylic acids for the treatment of respiratoy tract diseases. (n.d.). Google Patents.

- Methods for the preparation of arylcycloalkylamine derivatives. (n.d.). Google Patents.

-

Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PMC - PubMed Central. Retrieved January 27, 2026, from [Link]

-

Lin, H., et al. (2023). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. Journal of Forensic Sciences, 68(6), 2056-2063. Retrieved January 27, 2026, from [Link]

-

New materials used for the synthesis of 2‐chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. (2023, August 6). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters. (n.d.). PMC - PubMed Central. Retrieved January 27, 2026, from [Link]

Sources

- 1. CAS 6740-85-8: (2-Chlorophenyl)cyclopentylmethanone [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]

- 6. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2015150350A1 - 2,5-disubstituted cyclopentane carboxylic acids for the treatment of respiratoy tract diseases - Google Patents [patents.google.com]

The Cyclopentane Carboxamide Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Cyclopentane Carboxamide Core

The cyclopentane carboxamide moiety has emerged as a privileged scaffold in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. Its inherent three-dimensional structure, coupled with the hydrogen bonding capabilities of the carboxamide group, provides a unique framework for designing potent and selective modulators of biological function. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of cyclopentane carboxamide analogs, providing field-proven insights for researchers engaged in drug discovery and development. We will delve into the nuances of how subtle structural modifications to this core can profoundly impact biological activity, with a focus on key therapeutic areas where these analogs have shown significant promise.

The Core Moiety: Understanding the Building Blocks of Activity

The fundamental cyclopentane carboxamide scaffold consists of a five-membered carbocyclic ring attached to a carboxamide functional group. The inherent flexibility of the cyclopentane ring allows it to adopt various conformations, which can be crucial for optimal binding to a protein target. The carboxamide group serves as a key interaction point, capable of acting as both a hydrogen bond donor and acceptor. The core structure presents three primary points for diversification, each offering a distinct opportunity to modulate the pharmacological profile of the resulting analogs.

Key Diversification Points of the Cyclopentane Carboxamide Scaffold

Caption: Key diversification points on the cyclopentane carboxamide scaffold.

Case Study 1: Cyclopentane Carboxamide Analogs as CC Chemokine Receptor 2 (CCR2) Antagonists

The CC chemokine receptor 2 (CCR2) plays a pivotal role in the inflammatory response by mediating the migration of monocytes and macrophages. Its antagonism is a promising therapeutic strategy for a range of inflammatory diseases. Cyclopentane carboxamide derivatives have been extensively investigated as potent and selective CCR2 antagonists.

Structure-Activity Relationship Insights

A series of 1-alkyl-3-amino-cyclopentane carboxamides has been explored, revealing critical SAR trends. The stereochemistry of the substituents on the cyclopentane ring is paramount for activity, with the cis-1,3-disubstituted pattern generally affording higher potency.

Table 1: SAR of 1-Alkyl-3-amino-cyclopentane Carboxamide CCR2 Antagonists

| Compound | R1 (at C1) | R2 (Amide) | hCCR2 Binding IC50 (nM) |

| 1a | Methyl | 3,5-bis(trifluoromethyl)benzyl | 1.3 |

| 1b | Ethyl | 3,5-bis(trifluoromethyl)benzyl | 2.5 |

| 1c | Isopropyl | 3,5-bis(trifluoromethyl)benzyl | 0.8 |

| 1d | Cyclopropyl | 3,5-bis(trifluoromethyl)benzyl | 1.1 |

| 1e | Methyl | 4-fluorobenzyl | 25.0 |

Data compiled from published studies.

-

C1-Alkyl Substituent: Small, branched alkyl groups such as isopropyl and cyclopropyl at the C1 position are optimal for high-affinity binding to both human and murine CCR2.[1]

-

Amide Substituent: A bulky, lipophilic group on the amide nitrogen, such as the 3,5-bis(trifluoromethyl)benzyl moiety, is crucial for potent antagonism. Less substituted benzyl groups lead to a significant drop in activity.

-

Piperidine Moiety: The 3-amino substituent is typically part of a larger, often spirocyclic, piperidine-containing fragment which occupies a key binding pocket in the receptor. Conformational restriction of this fragment through backbone cyclization has been shown to be a successful strategy for improving potency.[2]

Experimental Workflow for CCR2 Antagonist Evaluation

Caption: A typical workflow for the synthesis and evaluation of cyclopentane carboxamide CCR2 antagonists.

Case Study 2: Cyclopentane-Based Muraymycin Analogs Targeting MraY

The emergence of antibiotic-resistant bacteria represents a critical global health threat. The bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY) is an attractive target for novel antibiotics as it is essential for the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. Cyclopentane-based analogs of the natural product muraymycin have been synthesized to create more synthetically accessible MraY inhibitors.

Structure-Activity Relationship Insights

The core principle behind these analogs is the replacement of the ribose moiety of muraymycins with a cyclopentane ring. This modification aims to reduce structural complexity while retaining biological activity.[3]

Table 2: SAR of Cyclopentane-Based Muraymycin Analogs against S. aureus

| Compound | Lipophilic Side Chain | MraY Inhibition (IC50) | S. aureus MIC (µg/mL) |

| 2a | None | > 100 µM | > 128 |

| 2b | C10 Alkyl | 15 µM | 64 |

| 2c (JH-MR-23) | C12 Alkyl | 8 µM | 54 ± 6.8 |

| Muraymycin D2 | Natural Product | Potent | ~1 |

Data compiled from published studies.[3][4]

The SAR for these analogs highlights the following:

-

Lipophilic Side Chain: The presence of a lipophilic side chain is essential for MraY inhibition and antibacterial activity.[3][5] Analogs lacking this feature are inactive.

-

Chain Length: The length of the alkyl chain influences potency, with longer chains generally leading to improved MraY inhibition and antibacterial efficacy.

-

Overall Potency: While the cyclopentane analogs demonstrate activity, they are currently less potent than the natural product muraymycin D2, suggesting that further optimization is required to mimic the binding interactions of the natural ribose core.[4]

Experimental Protocols

Synthesis of 1,3-disubstituted Cyclopentane Carboxamide Analogs (General Procedure)

A robust synthetic route to 1,3-disubstituted cyclopentane carboxamides often begins with a readily available cyclopentane precursor, such as 1,3-cyclopentanedione. The following is a generalized, multi-step sequence that can be adapted for the synthesis of various analogs.

-

Step (a): Michael Addition: A thiol-containing tag or linker is reacted with a cyclopentene-1,3-dione derivative via a Michael addition to introduce the first substituent.[6]

-

Step (b): Reductive Amination: The remaining ketone is converted to an amine via reductive amination, introducing the second point of diversity.

-

Step (c): Carboxylation and Amide Coupling: The ester group is saponified to the corresponding carboxylic acid, which is then coupled with a desired amine using a standard peptide coupling reagent (e.g., HATU, HOBt/EDC) to form the final carboxamide product.

CCR2 Radioligand Binding Assay Protocol

This protocol is used to determine the binding affinity of test compounds for the CCR2 receptor.

-

Membrane Preparation: Cell membranes from a cell line overexpressing the human CCR2 receptor (e.g., U2OS-CCR2) are prepared by homogenization and centrifugation.[7][8]

-

Incubation: A fixed concentration of a radiolabeled CCR2 antagonist (e.g., [³H]-CCR2-RA-[R]) is incubated with the cell membranes in the presence of varying concentrations of the test compound.[7][9]

-

Separation: The reaction is incubated to allow for binding equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.[10]

MraY Inhibition Assay (FRET-based)

This assay continuously monitors the activity of MraY and can be used to determine the inhibitory potential of test compounds.

-

Assay Components: The assay mixture contains purified MraY enzyme, the fluorescently labeled substrate UDP-MurNAc-(N-dansyl)-pentapeptide, and the lipid carrier undecaprenyl phosphate (C55-P).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the lipid substrate.

-

FRET Measurement: The transfer of the fluorescently labeled pentapeptide to the lipid carrier results in a change in the fluorescence resonance energy transfer (FRET) signal, which is monitored over time.

-

Inhibitor Testing: The assay is performed in the presence of varying concentrations of the test compound to determine its effect on the rate of the enzymatic reaction.

-

Data Analysis: The IC50 value is calculated by plotting the initial reaction rates against the inhibitor concentration.[11]

Future Directions and Conclusion

The cyclopentane carboxamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The insights gained from SAR studies on CCR2 antagonists and MraY inhibitors provide a solid foundation for the rational design of new and improved analogs. Future efforts in this area will likely focus on:

-

Fine-tuning Pharmacokinetic Properties: Modifying the scaffold to optimize absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for translating potent in vitro activity into in vivo efficacy.

-

Exploring New Target Classes: The versatility of the cyclopentane carboxamide core suggests that it could be successfully applied to other target classes, such as kinases, proteases, and other GPCRs.

-

Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets will enable more precise, structure-based design of cyclopentane carboxamide analogs with enhanced potency and selectivity.[12][13]

References

-

Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. Journal of Medicinal Chemistry. [Link]

-

Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Scholars@Duke. [Link]

-

Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PubMed Central. [Link]

-

Conformational studies of 3-amino-1-alkyl-cyclopentane carboxamide CCR2 antagonists leading to new spirocyclic antagonists. PubMed. [Link]

- Process for the production of 1,3-cyclopentanedione.

-

Development of a natural product optimization strategy for inhibitors against MraY, a promising antibacterial target. National Institutes of Health. [Link]

-

Cannabinoid system and cyclooxygenases inhibitors. PubMed Central. [Link]

-

Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. National Institutes of Health. [Link]

-

The Crystallography of Enzymes: A Retrospective and Beyond. MDPI. [Link]

-

Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. ResearchGate. [Link]

-

Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. ACS Publications. [Link]

-

3-Amino-1-alkyl-cyclopentane carboxamides as small molecule antagonists of the human and murine CC chemokine receptor 2. PubMed. [Link]

-

Structure-based drug design applied to the antibacterial target MraY - On the route to novel antibiotics. Gupea. [Link]

-

Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. Royal Society of Chemistry. [Link]

-

Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. MDPI. [Link]

-

Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities. PubMed Central. [Link]

-

Combined structure–activity relationship (SAR) based on IC50 values and docking study. ResearchGate. [Link]

-

The ins and outs of ligand binding to CCR2. Scholarly Publications Leiden University. [Link]

-

Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. PubMed Central. [Link]

-

Comparative Receptor Binding Analyses of Cannabinoid Agonists and Antagonists. University of Connecticut. [Link]

-

Active-site studies of enzymes by X-ray diffraction methods. Ciencia e Cultura. [Link]

-

Short Synthesis of a New Cyclopentene-1,3-dione Derivative Isolated from Piper carniconnectivum. ResearchGate. [Link]

-

Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Scholars@Duke. [Link]

-

Exploring the Active Site of the Antibacterial Target MraY by Modified Tunicamycins. ACS Publications. [Link]

-

Simple synthesis of 1,3-cyclopentanedione derived probes for labeling sulfenic acid proteins. Royal Society of Chemistry. [Link]

-

Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRAB eCB2.0 Sensor. MDPI. [Link]

-

NMR Crystallography of Enzyme Active Sites: Probing Chemically-Detailed, Three-Dimensional Structure in Tryptophan Synthase. PubMed Central. [Link]

-

Time-dependent FAAH inhibition. Apparent K i values were measured after... ResearchGate. [Link]

-

1,2,4-Triazole-based first-in-class non-nucleoside inhibitors of bacterial enzyme MraY. bioRxiv. [Link]

-

Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Publishing. [Link]

-

Cyclopentane Synthesis. Baran Lab. [Link]

-

Synergy between Enzyme Inhibitors of Fatty Acid Amide Hydrolase and Cyclooxygenase in Visceral Nociception. PubMed Central. [Link]

-

The challenges and opportunities of developing small molecule inhibitors of MraY. PubMed Central. [Link]

-

The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization. PubMed. [Link]

-

An X-ray crystallographic approach to enzyme structure and function. ResearchGate. [Link]

-

Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System. MDPI. [Link]

-

Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. PubMed Central. [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed Central. [Link]

Sources

- 1. escholarship.org [escholarship.org]

- 2. Conformational studies of 3-amino-1-alkyl-cyclopentane carboxamide CCR2 antagonists leading to new spirocyclic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simple synthesis of 1,3-cyclopentanedione derived probes for labeling sulfenic acid proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 9. pubs.acs.org [pubs.acs.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Solubility and Stability Profiling of 1-(3-Chlorophenyl)cyclopentane-1-carboxamide as a Novel Chemical Entity

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides an in-depth technical framework for the comprehensive evaluation of these attributes, using the NCE 1-(3-Chlorophenyl)cyclopentane-1-carboxamide as a representative model. While specific experimental data for this compound is not publicly available, this document outlines the authoritative, industry-standard methodologies required to generate such data. We will detail the strategic rationale behind experimental design, from early in silico predictions to rigorous, multi-conditional stability assessments. The protocols herein are grounded in regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines, to ensure the generation of reliable and submission-ready data.

Introduction: The Imperative of Early-Stage Profiling

In pharmaceutical development, the intrinsic properties of a drug molecule dictate its ultimate success or failure. Aqueous solubility directly influences bioavailability, while chemical stability determines a drug's shelf-life, safety profile, and formulation possibilities.[1] For a new compound like this compound, an early and accurate assessment of these characteristics is not merely a data-gathering exercise; it is a critical risk-mitigation strategy that informs every subsequent stage of development.

This guide serves as a senior-level scientific resource, detailing the necessary workflows to:

-

Predict and experimentally determine the aqueous and organic solubility profiles.

-

Establish the intrinsic stability of the molecule under various stress conditions.

-

Develop a robust, stability-indicating analytical method for accurate quantification.

The structural features of this compound—a tertiary carboxamide with a chlorinated phenyl ring and a cyclopentane moiety—suggest a molecule with moderate polarity and potential for hydrogen bonding, making its solubility and stability profiles non-trivial and worthy of detailed investigation.[2][3]

Physicochemical Foundation: In Silico and Preliminary Characterization

Before embarking on extensive experimental work, a foundational understanding of the molecule's likely behavior can be established through computational prediction and basic characterization.

In Silico Prediction

Modern computational tools offer a rapid, resource-efficient way to estimate key physicochemical parameters.[1][4] These predictions, while not a substitute for experimental data, are invaluable for guiding initial experimental design.

Table 1: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value Range | Implication for Solubility & Stability |

| Molecular Weight | ~239.7 g/mol | Within the range typical for small molecule drugs. |

| logP (Octanol/Water) | 2.5 - 3.5 | Suggests moderate lipophilicity and likely low aqueous solubility. |

| pKa (Acidic/Basic) | Amide N-H: ~17 (non-acidic)No strong basic centers | The molecule is predicted to be neutral across the physiological pH range, meaning its solubility will likely be pH-independent.[5] |

| Polar Surface Area | ~43 Ų | Contributes to hydrogen bonding potential but is relatively small, reinforcing the prediction of low water solubility.[2] |

Initial Experimental Verification

Initial laboratory work should focus on verifying the identity and purity of the compound and obtaining a preliminary assessment of its solubility in common solvents.

-

Identity and Purity: Confirmed using LC-MS, ¹H NMR, and elemental analysis. Purity should be >98% for use in definitive studies.

-

Appearance: Visual inspection (e.g., crystalline solid, amorphous powder).

-

Melting Point: Determined by Differential Scanning Calorimetry (DSC) to assess crystalline nature and thermal stability.

Aqueous Solubility Determination: A Multi-Faceted Approach

Aqueous solubility is not a single value but is context-dependent. Distinguishing between kinetic and thermodynamic solubility is crucial for different stages of drug development.[6]

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration stock (typically DMSO) into an aqueous buffer.[7] It is a high-throughput method ideal for early discovery to rank compounds.[8]

-

Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Dispensing: In a 96-well microplate, dispense phosphate-buffered saline (PBS), pH 7.4.

-

Compound Addition: Add the DMSO stock solution to the PBS to achieve final compound concentrations ranging from 1 µM to 200 µM (final DMSO concentration should be ≤1%).

-

Incubation: Shake the plate at room temperature for 2 hours.[7]

-

Measurement: Measure the turbidity (precipitation) of each well using a laser nephelometer. The concentration at which significant light scatter is observed is the kinetic solubility limit.

Thermodynamic Solubility Assessment

Thermodynamic solubility is the true equilibrium solubility, measured by equilibrating an excess of the solid compound in a solvent over an extended period.[5][9] This is the gold-standard value required for formulation and regulatory filings.

-

Setup: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 3.0, 5.0, 7.4, 9.0).

-

Equilibration: Agitate the vials on a shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours.[7] It is critical to first establish that equilibrium is reached within this timeframe by sampling at intermediate points (e.g., 12, 24, 36, 48 hours) in a preliminary experiment.[6]

-

Phase Separation: After equilibration, allow the suspension to settle. Filter the supernatant through a 0.22 µm PVDF filter to remove undissolved solids.

-

Quantification: Analyze the clear filtrate by a validated HPLC-UV method (see Section 5.0) against a standard curve to determine the dissolved concentration.

Visualization of Solubility Workflow

The logical flow from receiving a new compound to determining its definitive solubility is crucial for efficient resource allocation.

Caption: Experimental design for forced degradation studies of the drug substance.

The Analytical Backbone: Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure used to quantify the drug substance in the presence of its degradation products, impurities, and excipients. [10][11]High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. [12]

Method Development Protocol

-

Column & Mobile Phase Screening: Start with a C18 reversed-phase column. Screen various mobile phase compositions (e.g., Acetonitrile/Water, Methanol/Water) with different buffers (e.g., phosphate, formate) at different pH values to achieve optimal separation of the parent peak from any degradants observed in the forced degradation samples.

-

Gradient Optimization: Develop a gradient elution method to resolve early-eluting polar degradants and late-eluting non-polar impurities in a single run. [12]3. Detector Wavelength Selection: Analyze the UV spectrum of this compound to select a wavelength that provides maximum sensitivity for the parent drug while also detecting key degradation products. A photodiode array (PDA) detector is ideal for this purpose.

-

Peak Purity Analysis: Use the PDA detector and/or mass spectrometry (LC-MS) to confirm that the parent peak in all stressed samples is pure and not co-eluting with any degradants. This is the defining characteristic of a stability-indicating method. [10]

Method Validation

Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The forced degradation study is the primary tool for demonstrating specificity. [11]* Linearity & Range: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.

-

Accuracy & Precision: Ensuring the closeness of test results to the true value and the agreement among a series of measurements.

-

Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Data Synthesis and Reporting

All quantitative data must be presented clearly to allow for straightforward interpretation and comparison.

Table 2: Example Data Summary for Solubility & Stability Studies

| Test | Condition | Result | Analytical Method |

| Kinetic Solubility | PBS, pH 7.4, 2 hr | 45 µg/mL | Nephelometry |

| Thermodynamic Solubility | PBS, pH 7.4, 24 hr | 22 µg/mL | HPLC-UV |

| Thermodynamic Solubility | SGF, pH 1.2, 24 hr | 25 µg/mL | HPLC-UV |

| Stability: Acid | 0.1 M HCl, 60°C, 24h | 12.5% degradation | HPLC-UV |

| Stability: Base | 0.1 M NaOH, 60°C, 24h | 8.2% degradation | HPLC-UV |

| Stability: Oxidation | 3% H₂O₂, RT, 24h | No significant degradation (<1%) | HPLC-UV |

| Stability: Thermal | 80°C, 72h | No significant degradation (<1%) | HPLC-UV |

| Stability: Photolytic | ICH Q1B exposure | 3.7% degradation | HPLC-UV |

Note: Data presented are hypothetical and for illustrative purposes only.

The results indicate a compound with low, pH-independent aqueous solubility, consistent with in silico predictions for a neutral molecule. The primary degradation pathways appear to be hydrolytic, particularly under acidic conditions.

Conclusion and Strategic Implications

The comprehensive profiling of this compound, following the methodologies outlined in this guide, provides the foundational knowledge required for informed drug development decisions. The low aqueous solubility would likely necessitate the use of formulation-enhancing strategies, such as amorphous solid dispersions or particle size reduction, to achieve adequate oral bioavailability. The observed susceptibility to acid hydrolysis suggests that protection from the acidic environment of the stomach, perhaps through an enteric-coated formulation, may be required. By adhering to these rigorous, scientifically-grounded, and regulatory-compliant workflows, development teams can confidently advance NCEs with a clear understanding of their opportunities and challenges.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Carboxylic Acid Derivatives. Available at: [Link]

-

Klick, S., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. Available at: [Link]

-

White, A., & Roquel, P. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv. Available at: [Link]

-

Patil, S. S., et al. (2023). Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]

-

White, A., & Roquel, P. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. National Institutes of Health. Available at: [Link]

-

Al-Osta, M. A., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. National Institutes of Health. Available at: [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]

-

White, A., & Roquel, P. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. National Institutes of Health. Available at: [Link]

-

Jain, D., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health. Available at: [Link]

-

ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

-

JoVE. (2023). Video: Physical Properties of Carboxylic Acid Derivatives. Available at: [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

-

PubChem. (n.d.). 1-(3-Chlorophthalimido)cyclohexanecarboxamide. Available at: [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

-

Singh, R., & Kumar, R. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

-

International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. Available at: [Link]

-

FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Available at: [Link]

-

Research and Reviews. (n.d.). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Open Access Journals. Available at: [Link]

-

ICH. (n.d.). Quality Guidelines. Available at: [Link]

-

Michigan State University. (n.d.). Derivatives of Carboxylic Acids. Available at: [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

-

ResearchGate. (2025). (PDF) Stability Indicating HPLC Method Development: A Review. Available at: [Link]

-

Bückmann, C., et al. (2020). Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations. ResearchGate. Available at: [Link]

-

Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available at: [Link]

-

ACS Omega. (2022). Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. Available at: [Link]

- Google Patents. (n.d.). Process for preparing o-chlorophenyl-cyclopentyl-ketone.

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]

Sources

- 1. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jove.com [jove.com]

- 4. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 5. evotec.com [evotec.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. enamine.net [enamine.net]

- 8. inventivapharma.com [inventivapharma.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. irjpms.com [irjpms.com]

- 11. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Note: High-Resolution Mass Spectrometry for the Analysis of 1-(3-Chlorophenyl)cyclopentane-1-carboxamide

Abstract

This technical guide provides a comprehensive framework for the analysis of 1-(3-Chlorophenyl)cyclopentane-1-carboxamide using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS). We present a detailed methodology, from sample preparation to data analysis, grounded in established principles of analytical chemistry. The protocols herein are designed to be a robust starting point for researchers requiring sensitive and specific detection and quantification of this compound in various matrices. This document emphasizes the rationale behind experimental choices to empower scientists to adapt and optimize the method for their specific research needs.

Introduction: The Analytical Challenge

This compound is a novel synthetic compound with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a halogenated aromatic ring and a cyclic amide moiety, necessitates a highly specific and sensitive analytical method for accurate characterization, quantification, and metabolism studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers the requisite selectivity and sensitivity for such analyses.

The primary analytical objectives for this compound are:

-

Confirmation of Identity: Accurate mass measurement to confirm the elemental composition.

-

Structural Elucidation: Tandem mass spectrometry (MS/MS) to probe the molecular structure through characteristic fragmentation patterns.

-

Quantitative Analysis: Development of a robust method for the precise measurement of its concentration in complex mixtures.

This application note will detail the use of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, a hybrid instrument that provides both high-resolution mass accuracy and the capability for in-depth fragmentation analysis, making it exceptionally well-suited for the comprehensive analysis of novel chemical entities.[1][2][3][4][5]

Foundational Principles: Why LC-Q-TOF-MS?

The choice of analytical instrumentation is paramount for achieving reliable results. The combination of liquid chromatography with Q-TOF-MS is a strategic decision rooted in the physicochemical properties anticipated for this compound.

-

Liquid Chromatography (LC): LC is essential for separating the analyte of interest from other components in a sample matrix. This separation minimizes ion suppression in the mass spectrometer's source and allows for the individual analysis of isomers or related impurities. For a compound of this nature, a reversed-phase C18 column is a logical starting point, offering good retention for moderately polar to nonpolar compounds. The use of formic acid as a mobile phase modifier is recommended as it is compatible with mass spectrometry and can improve peak shape and ionization efficiency.[6]

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that is ideal for polar and thermally labile molecules, such as amides.[7][8][9] It generates protonated molecules, [M+H]+, with minimal in-source fragmentation, preserving the molecular ion for accurate mass determination and subsequent MS/MS analysis.[7][8][10] Given the presence of the nitrogen and oxygen atoms in the carboxamide group, this molecule is expected to readily accept a proton.

-

Quadrupole Time-of-Flight (Q-TOF) Mass Analyzer: The Q-TOF architecture provides the best of both worlds: the quadrupole allows for the selection of a specific precursor ion, while the TOF analyzer measures the mass-to-charge ratio of ions with high resolution and accuracy.[1][2][5] This is critical for confirming the elemental composition of the parent molecule and its fragments, a key aspect of identifying an unknown or novel compound.

Experimental Workflow

The overall analytical process can be visualized as a sequential workflow, from sample receipt to final data interpretation. Each step is critical for the success of the analysis.

Caption: Overall workflow for the analysis of this compound.

Detailed Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality data and preventing instrument contamination.[11][12][13][14] The goal is to dissolve the analyte in a solvent compatible with the LC mobile phase and remove any particulate matter.

Protocol:

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL for method development.[13]

-

Filtration: Prior to injection, filter the working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulates that could clog the LC system.[13]

-

Matrix Samples: For samples in a biological or environmental matrix, a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will be necessary to remove interfering substances. Method development for extraction is beyond the scope of this note but is a critical consideration for quantitative analysis.

LC-Q-TOF-MS Method Parameters

The following parameters serve as a robust starting point for method development. Optimization will likely be required based on the specific instrumentation and desired analytical outcome.[15]

| Parameter | Recommended Setting | Rationale |

| LC System | ||

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and high resolution for this type of molecule. |

| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous mobile phase for reversed-phase chromatography. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic mobile phase; provides good elution strength. |

| Gradient | 5% B to 95% B over 10 minutes | A generic gradient to elute compounds of moderate polarity. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reproducibility. |

| Injection Volume | 2-5 µL | A typical volume to avoid overloading the column. |

| MS System | ||

| Ionization Mode | ESI Positive | The amide group is expected to readily protonate. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process.[7] |

| Nebulizer Gas (N2) | 30-40 psi | Assists in the formation of a fine aerosol. |

| Drying Gas (N2) | 8-12 L/min at 300-350 °C | Facilitates desolvation of the charged droplets.[16] |

| Mass Range (MS) | 100 - 500 m/z | Covers the expected mass of the analyte and potential fragments. |

| Acquisition Rate | 2 spectra/s | Provides sufficient data points across the chromatographic peak. |

| Collision Energy (MS/MS) | Ramped (e.g., 10-40 eV) | Allows for the observation of a range of fragment ions. |

Data Analysis and Interpretation

-

Molecular Ion Confirmation: The first step in data analysis is to confirm the presence of the protonated molecule, [M+H]+. The theoretical exact mass of this compound (C12H14ClNO) is 239.0764. The protonated molecule should be observed at m/z 240.0842. The high-resolution capabilities of the Q-TOF should allow for mass measurement with an accuracy of <5 ppm. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) should also be present, with a peak at m/z 242.0813.[17]

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 240.08 will provide structural information. Amides are known to undergo cleavage at the N-CO bond.[18][19] A plausible fragmentation pathway is proposed below.

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule is a key diagnostic tool. Based on the principles of mass spectrometry, we can predict the likely fragmentation pathways for this compound.[19][20][21] The most probable cleavage is the loss of the carboxamide group.

Caption: Proposed fragmentation pathway for protonated this compound.

-

Fragment A (m/z 195.06): This fragment corresponds to the loss of ammonia and carbon monoxide (as a neutral loss of CONH3) from the precursor ion, resulting in the formation of a stable acylium ion.

-

Fragment B (m/z 111.04): This fragment represents the chlorophenyl cation, which could be formed by the further loss of the cyclopentyl group from Fragment A.

Method Validation

For use in regulated environments, the analytical method must be validated to ensure it is fit for its intended purpose.[22][23][24] The validation should adhere to guidelines such as those from the International Council for Harmonisation (ICH). Key validation parameters include:

-

Specificity: The ability to detect the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

-

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed with at least five concentration levels, and the correlation coefficient (r²) should be >0.99.

-

Accuracy: The closeness of the measured value to the true value. This is typically assessed by analyzing samples with known concentrations (spiked matrix) and calculating the percent recovery.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion

This application note outlines a comprehensive and scientifically sound approach for the mass spectrometry analysis of this compound. By leveraging the power of LC-Q-TOF-MS, researchers can achieve high-confidence identification and accurate quantification of this compound. The provided protocols and theoretical framework serve as a solid foundation for method development and validation, enabling robust and reliable analytical outcomes in a research and development setting.

References

-

Biocompare. Prepping Small Molecules for Mass Spec. [Link]

-

Ghosh, C., et al. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]

-

Le Mevel, V., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. [Link]

-

Pharmaguideline. Analytical Method Validation in Pharmaceuticals. [Link]

-

Wikipedia. Time-of-flight mass spectrometry. [Link]

-

Organomation. Mass Spectrometry Sample Preparation Guide. [Link]

-

CHEM-TAM. (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. YouTube. [Link]

-

ResearchGate. Characterization of Electrospray Ionization (ESI) Parameters on In-ESI Hydrogen/Deuterium Exchange of Carbohydrate-Metal Ion Adducts. [Link]

-

National High Magnetic Field Laboratory. Atmospheric Pressure Chemical Ionization (APCI). [Link]

-

PubChem. Cyclopentanecarboxamide. [Link]

-

Rosano, T. G., et al. (2014). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PubMed Central. [Link]

-

IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Persee. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. [Link]

-

Wikipedia. Electrospray ionization. [Link]

-

University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]

-

Wiley Analytical Science. Atmospheric Pressure Ionisation of Small Molecules. [Link]

-

Pharmuni. Validating Analytical Methods in Pharmaceuticals. [Link]

-

Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

-

CHEM-TAM. (2022). Lec-11 || Electro Spray Ionization (ESI) || Evaporative|| Soft Ionization|| Nebulization to aerosol. YouTube. [Link]

-

Royal Society of Chemistry. Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry. [Link]

-

PubChem. 1-(3-Chlorophthalimido)cyclohexanecarboxamide. [Link]

-

ResearchGate. (PDF) An Introduction to quadrupole-time-of-flight mass spectrometry. [Link]

-

Technology Networks. 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]

-

da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PubMed Central. [Link]

-

Metware Biotechnology. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. [Link]

-

Labcompare. Quadrupole Time of Flight Mass Spectrometer (QTOF MS). [Link]

-

University of Illinois. Sample Preparation. [Link]

-

Sema. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

-

Agilent. (2023). Supercharge your Method Development with a Quick, Easy, Universally Compatible LC and LC/MS method. YouTube. [Link]

-

Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

LabX. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. [Link]

-

Frontiers. Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

PubChem. N-phenylcyclopentanecarboxamide. [Link]

-

Agilent Technologies. Basics of LC/MS. [Link]

-

PubChem. 2-Chlorophenyl cyclopentyl ketone. [Link]

-

PubChem. Cyclopentane-1,3-diol. [Link]

Sources

- 1. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]